3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 519141-18-5
VCID: VC8378986
InChI: InChI=1S/C8H14N2O3/c1-8(13-4)7(12)9(2)5-6(11)10(8)3/h5H2,1-4H3
SMILES: CC1(C(=O)N(CC(=O)N1C)C)OC
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

CAS No.: 519141-18-5

Cat. No.: VC8378986

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione - 519141-18-5

Specification

CAS No. 519141-18-5
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name 3-methoxy-1,3,4-trimethylpiperazine-2,5-dione
Standard InChI InChI=1S/C8H14N2O3/c1-8(13-4)7(12)9(2)5-6(11)10(8)3/h5H2,1-4H3
Standard InChI Key DNOTUSZQHDZZNG-UHFFFAOYSA-N
SMILES CC1(C(=O)N(CC(=O)N1C)C)OC
Canonical SMILES CC1(C(=O)N(CC(=O)N1C)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (CAS No. 519141-18-5) possesses the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol . Its IUPAC name reflects the substitution pattern: a piperazine-2,5-dione core with methoxy and methyl groups at positions 1, 3, and 4. The compound’s structure includes two ketone groups at positions 2 and 5, contributing to its reactivity and potential as a building block in organic synthesis .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number519141-18-5
Molecular FormulaC₈H₁₄N₂O₃
Molecular Weight186.21 g/mol
DSSTox Substance IDDTXSID70479825
Nikkaji NumberJ1.857.115C
Synonyms2,5-Piperazinedione, 3-methoxy-1,3,4-trimethyl- (9CI)

Synthesis and Structural Analysis

Structural Confirmation

Structural elucidation of piperazine-2,5-diones often employs NMR spectroscopy and X-ray crystallography. For instance, related compounds such as 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been analyzed using ¹H-¹³C HMQC and HMBC techniques to assign stereochemistry and confirm ring conformation . Single-crystal X-ray diffraction of analogous compounds reveals planar or slightly puckered ring systems, with bond lengths and angles consistent with conjugated amide and ketone functionalities .

Computational and In Silico Insights

Molecular Docking and Affinity

In silico docking studies of related compounds reveal strong binding affinities to therapeutic targets like B-RAF kinase and human dihydrofolate reductase (hDHFR) . For 3-methoxy-1,3,4-trimethylpiperazine-2,5-dione, molecular modeling could predict interactions with inflammatory or oncogenic proteins, guiding future experimental validation.

Pharmacokinetic Profiling

Lipinski’s Rule of Five (RO5) assessments for similar piperazine derivatives indicate favorable oral bioavailability and drug-likeness . The compound’s logP value (estimated via computational tools) and hydrogen-bonding capacity warrant analysis to optimize pharmacokinetic profiles.

Challenges and Future Directions

Synthetic Optimization

Current limitations include the lack of scalable synthetic methods and stereochemical control during functionalization. Advances in catalytic asymmetric synthesis or flow chemistry could address these hurdles.

Biological Screening

Comprehensive in vitro and in vivo studies are essential to validate hypothesized anti-inflammatory, anticancer, or antibacterial activities. Priority assays should include:

  • Cytotoxicity profiling against diverse cancer cell lines.

  • Cytokine inhibition assays in stimulated immune cells.

  • Antimicrobial susceptibility testing using standardized protocols.

Toxicological Assessment

While some piperazine derivatives show selectivity for cancer cells over normal cells (e.g., HEK-293) , rigorous toxicity studies are critical to ensure safety.

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